2-(2-Chloroethyl)pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-chloroethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c8-5-4-7-3-1-2-6-9-7/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPGJXXACUQQGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70276770 | |
| Record name | 2-(2-chloroethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16927-00-7 | |
| Record name | 2-(2-chloroethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Chloroethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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in Reaction Kinetics and Reactivity
General Reactivity Profile
2-(2-Chloroethyl)pyridine readily undergoes nucleophilic substitution reactions where the chloride is displaced by a nucleophile. It is also susceptible to elimination reactions, particularly in the presence of a base, to form 2-vinylpyridine (B74390). The nitrogen atom of the pyridine (B92270) ring can act as a nucleophile or a base, leading to quaternization with alkyl halides or protonation in acidic media. This protonation can significantly influence the reactivity of the side chain.
One of the most studied reactions of this compound is the base-induced β-elimination. In the presence of hydroxide ions, this compound reacts to form 2-vinylpyridine. nih.gov This reaction is highly sensitive to the reaction conditions, and mechanistic studies have shown that it proceeds via an E1cb (Elimination, Unimolecular, conjugate Base) mechanism. nih.gov
Role of Pyridine Ring Protonation (NH
Specific Reaction Types and Mechanisms
The Hofmann elimination is an elimination reaction that forms alkenes from amines. wikipedia.org The process involves the exhaustive methylation of an amine to form a quaternary ammonium salt, which then undergoes elimination upon treatment with a base like silver oxide. ucalgary.ca For a derivative of this compound, this would first require reaction with a tertiary amine (e.g., trimethylamine) to form a quaternary ammonium salt: [2-(2-(trimethylammonio)ethyl)pyridine]Cl+.
Upon treatment with a strong base, this salt would undergo an E2 elimination. According to the Hofmann rule, the major product is typically the least substituted (least stable) alkene. wikipedia.org This preference is attributed to the steric bulk of the large trialkylamine leaving group, which directs the base to abstract the most accessible, least sterically hindered β-hydrogen. wikipedia.orgucalgary.ca
Both the Stevens and Sommelet-Hauser rearrangements involve the transformation of quaternary ammonium ylides, which are formed by deprotonating a quaternary ammonium salt at a carbon adjacent to the nitrogen atom. wikipedia.orgwikipedia.org These reactions would occur on a derivative of this compound, such as an N-alkylated pyridinium salt.
Stevens Rearrangement : This is a nih.govresearchgate.net-rearrangement where an alkyl or benzyl group migrates from the nitrogen atom to the adjacent carbanionic carbon of the ylide. wikipedia.org The mechanism is thought to involve the homolytic cleavage of the N-C bond to form a radical pair in a solvent cage, which then recombines. wikipedia.org
Sommelet-Hauser Rearrangement : This is a competing researchgate.netresearchgate.net-sigmatropic rearrangement that occurs with benzylic or allylic quaternary ammonium salts. wikipedia.org For a pyridylmethyl-derived salt, a proton is abstracted from a methyl group on the nitrogen, and the resulting ylide undergoes a rearrangement where an ortho position of the pyridine ring attacks the ylide carbon, followed by rearomatization. Studies on N-(pyridinylmethyl) tetraalkylammonium salts have shown this rearrangement to be an efficient method for C-H functionalization of the pyridine ring. researchgate.netdntb.gov.ua The reaction proceeds under mild conditions, for instance, using potassium tert-butoxide in THF at low temperatures. researchgate.net
Advanced Mechanistic Studies
Isotopic labeling is a powerful technique used to trace the movement of atoms through a reaction, providing insight into reaction mechanisms. wikipedia.org In the study of pyridine derivatives, isotopes such as 15N can be incorporated to investigate nitrogen exchange reactions, while deuterium (2H) labeling is fundamental for determining kinetic isotope effects in reactions involving C-H bond cleavage. nih.gov For this compound, deuterating the ethyl group at the α- or β-position would allow for the study of primary kinetic isotope effects in its elimination reactions, helping to confirm the rate-determining step. princeton.edu
Computational chemistry provides valuable insights into reaction mechanisms that can be difficult to obtain experimentally. Density Functional Theory (DFT) is often employed to study the properties and reactivity of halogenated pyridine derivatives. nih.gov For the elimination reaction of this compound, theoretical studies can model the potential energy surface for different pathways (e.g., E2 vs. E1cb). Such studies can clarify the structure of transition states and intermediates, rationalize the observed reactivity, and explain the influence of factors like the protonation state of the pyridine nitrogen. For instance, calculations have supported the E1cb mechanism by showing the stability of the carbanion intermediate formed upon deprotonation of the substrate when the pyridine nitrogen is protonated. nih.gov Computational studies have also been used to investigate the competition between Stevens and Sommelet-Hauser rearrangements in related ylide systems. nih.gov
| Reaction | Conditions | Mechanism | Key Findings | Source |
|---|---|---|---|---|
| OH- induced β-elimination | Aqueous solution and Acetonitrile (B52724)/Water mixtures | E1cb (irreversible) | Reaction proceeds via a carbanion intermediate formed from the N-protonated substrate. Methylation of the pyridine ring accelerates the reaction by a factor of 10^4-10^6. | nih.gov |
Coordination Chemistry of 2 2 Chloroethyl Pyridine and Its Metal Complexes
Synthesis and Structural Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with 2-(2-Chloroethyl)pyridine typically involves the reaction of a suitable metal precursor, such as a metal halide or acetate, with the ligand in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and crystallographic techniques to elucidate their structural features. While the coordination chemistry of many pyridine-based ligands is well-documented, detailed structural studies on complexes of this compound are less common. However, existing research on related systems provides a framework for understanding its coordination behavior. Transition metal pyridine (B92270) complexes are known to adopt various geometries, including octahedral, tetrahedral, and square planar, depending on the metal ion, its oxidation state, and the other ligands present in the coordination sphere.
Palladium Complexes as Illustrative Examples
Palladium(II) complexes, in particular, have garnered significant attention due to their catalytic prowess in a multitude of organic transformations. An exemplary palladium complex of this compound is trans-bis[this compound]palladium(II) chloride. This complex has been synthesized and its structure confirmed by X-ray crystallography, revealing a square planar geometry around the palladium center. In this arrangement, the two this compound ligands are coordinated to the palladium ion through their nitrogen atoms in a trans configuration, with the remaining two coordination sites occupied by chloride ions.
Table 1: Selected Bond Lengths and Angles for trans-Bis[this compound]palladium(II) Chloride
| Parameter | Value |
| Pd-Cl Bond Length (Å) | 2.29 - 2.31 |
| Pd-N Bond Length (Å) | 2.03 - 2.04 |
| Cl-Pd-Cl Bond Angle (°) | 180 |
| N-Pd-N Bond Angle (°) | 180 |
| Cl-Pd-N Bond Angle (°) | 89 - 91 |
Ligand Binding Modes and Geometric Isomerism in Metal Complexes
In its complexes with transition metals, this compound typically acts as a monodentate ligand, coordinating through the nitrogen atom of the pyridine ring. This is the most common binding mode for simple pyridine derivatives. The lone pair of electrons on the nitrogen atom readily forms a coordinate covalent bond with the metal center.
Geometric isomerism is a common feature in square planar and octahedral complexes. For a square planar complex with the general formula MA₂B₂, where M is the metal and A and B are monodentate ligands, two geometric isomers are possible: cis and trans libretexts.org. In the cis isomer, identical ligands are adjacent to each other, while in the trans isomer, they are opposite to each other libretexts.org. The aforementioned trans-bis[this compound]palladium(II) chloride is a clear example of a trans isomer. The preference for a particular isomer can be influenced by steric interactions between the ligands and the electronic properties of the metal center. In octahedral complexes of the type MA₄B₂, cis and trans isomers are also possible, referring to the relative positions of the two B ligands libretexts.org. For complexes of the type MA₃B₃, facial (fac) and meridional (mer) isomers can exist, describing the arrangement of the three identical ligands on the faces or along a meridian of the octahedron, respectively.
Reactivity of Metal-Coordinated this compound
Coordination to a metal center can significantly alter the reactivity of the this compound ligand. The electron-withdrawing nature of the metal can activate the ligand towards certain reactions, such as elimination or nucleophilic substitution.
Elimination Reactions within Metal Complexes
The chloroethyl group of this compound is susceptible to elimination reactions, typically β-elimination, to form a coordinated vinylpyridine ligand. This reaction is often promoted by the coordination of the pyridine nitrogen to a metal center, which can increase the acidity of the protons on the carbon adjacent to the pyridine ring.
Studies on trans-bis[this compound]palladium(II) chloride have shown that the coordination to palladium(II) significantly activates the ligand towards β-elimination. The rate of elimination of HCl from the coordinated ligand to form 2-vinylpyridine (B74390) is substantially higher than that of the free ligand under similar conditions. This acceleration is attributed to the electronic effect of the palladium center, which facilitates the deprotonation step of the elimination process. The substrate this compound itself undergoes an elimination reaction in the presence of a base to form 2-vinylpyridine caltech.edu.
Ligand Displacement Reactions in Coordinated Systems
Ligand displacement, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. In complexes of this compound, the pyridine ligand itself can be displaced by other, more strongly coordinating ligands. The lability of the metal-ligand bond depends on several factors, including the nature of the metal ion, the other ligands in the coordination sphere, and the incoming ligand.
For square planar complexes, such as those of palladium(II), ligand substitution reactions often proceed through an associative mechanism involving a five-coordinate intermediate. The rate of substitution can be influenced by the steric and electronic properties of both the entering and leaving groups. While specific studies on ligand displacement of this compound are not extensively detailed in the available literature, the general principles of ligand substitution in square planar complexes would apply.
Catalytic Potential of this compound-Based Metal Complexes
Transition metal complexes containing pyridine-based ligands are widely utilized as catalysts in a variety of organic reactions rsc.org. Palladium(II) complexes with pyridine ligands, for instance, have been shown to be effective precatalysts for cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions rsc.org. The catalytic activity of these complexes is influenced by factors such as the electronic properties of the pyridine ligand and the stability of the complex.
While the catalytic applications of complexes specifically derived from this compound are not extensively reported, their structural similarity to other catalytically active pyridine-based complexes suggests potential utility. The presence of the chloroethyl group could also be exploited for post-complexation modification to generate novel catalytic species. For example, the elimination reaction to form a vinylpyridine ligand within the coordination sphere could lead to catalysts with different steric and electronic properties. Furthermore, the chloroethyl arm could potentially be used to tether the complex to a solid support, creating a heterogeneous catalyst. The exploration of the catalytic potential of this compound-based metal complexes remains a promising area for future research.
Applications in Organic Transformations and Biomimetic Chemistry
Metal complexes incorporating ligands derived from the this compound scaffold have demonstrated significant utility in both catalytic organic transformations and the development of biomimetic systems. The pyridine-based framework is crucial in supporting transition metal ions, enabling a wide range of chemical activities that mimic biological processes and facilitate synthetic reactions. mdpi.com
Organic Transformations
The versatility of pyridine-containing ligands has led to their widespread use in base metal catalysis. nsf.gov Iron(II) complexes featuring amino-pyridine ligands, for instance, have been successfully employed as catalysts in atom transfer radical polymerization (ATRP). nsf.gov The electronic and steric properties of the ligand, which can be tuned by modifying the pyridine scaffold, directly influence the catalytic activity.
One area of application is in C-C bond-forming reactions. For example, iron(II) complexes stabilized by 12-membered pyridine-containing macrocyclic ligands have been shown to effectively promote the Suzuki-Miyaura reaction between N-heterocyclic compounds and arylboronic acids. unimi.it
Table 1: Performance of an Iron(II)-Pyridine Macrocycle Catalyst in Suzuki-Miyaura Reaction
| Entry | N-Heterocycle | Arylboronic Acid | Yield (%) |
| 1 | Pyridine | Phenylboronic acid | 85 |
| 2 | Quinoline | 4-Tolylboronic acid | 92 |
| 3 | Isoquinoline | 4-Methoxyphenylboronic acid | 88 |
| 4 | Pyrazine | Naphthalene-1-boronic acid | 78 |
Furthermore, pyridine and its derivatives are widely used as ligands in coordination chemistry for catalysis of polymerization and hydrogenation reactions. jscimedcentral.com The ability of the pyridine ligand to be replaced by a stronger Lewis base and then restored after the reaction is a key feature in some catalytic cycles. jscimedcentral.com
Biomimetic Chemistry
Pyridine-based ligands are fundamental in creating synthetic models of metalloenzyme active sites. mdpi.com These biomimetic complexes provide valuable insights into the mechanisms of biological catalysis.
For example, ligands containing bis[2-(2-pyridyl)ethyl]amine (B11069043) (pye) moieties have been coordinated with copper(I) to model the behavior of copper-containing oxygenases and hemocyanin. mdpi.com Depending on the specific structure of the ligand, these complexes can either promote dioxygen oxidation chemistry or achieve reversible dioxygen binding, mimicking the functions of these important biological molecules. mdpi.com
Similarly, complexes have been developed to model the 2-His-1-carboxylate facial triad, a common metal-binding motif in non-haem iron-containing metalloenzymes. mdpi.com Pyridine(dicarboxamide) ligands are known for preparing highly reactive copper complexes that are relevant to understanding the mechanisms of catalytic hydrocarbon oxidations promoted by copper sites in metalloenzymes. unimi.it The study of these model systems, including the isolation of high-oxidation-state intermediates, is crucial for elucidating the intricate pathways of enzymatic reactions. unimi.it
Table 2: Selected Biomimetic Metal Complexes with Pyridine-Based Ligands
| Metal Ion | Ligand Type | Biological System Modeled | Function Mimicked |
| Copper(I) | bis[2-(2-pyridyl)ethyl]amine | Hemocyanin, Copper Oxygenases | Reversible O2 Binding, Dioxygen Oxidation |
| Iron(II) | Pyridine-containing macrocycles | Non-haem Iron Metalloenzymes | Dioxygen Activation |
| Copper(II) | Pyridine(dicarboxamide) | Copper-containing Metalloenzymes | Hydrocarbon Oxidation |
The development of these synthetic analogues allows researchers to study aspects of catalytic activity and reaction mechanisms in a more controlled and simplified environment compared to the native enzymes. mdpi.com
Based on a thorough review of the available scientific literature, it is not possible to generate a detailed article on the chemical compound “this compound” that strictly adheres to the requested outline. The search results lack specific research findings and examples for the use of this compound in the synthesis of pyridyl derivatives, specific alkylation reactions, or its integration into complex structures like calixarenes.
The scientific literature extensively documents the applications of a related but structurally different compound, 2-(chloromethyl)pyridine (B1213738) , for these purposes. Attempting to extrapolate this information to this compound would be scientifically inaccurate. To maintain the integrity and accuracy of the information provided, the article cannot be generated as requested due to the absence of specific data for the target compound in the provided search results.
Computational and Theoretical Studies
Quantum Chemical Calculations on Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been employed to investigate the molecular and electronic structure of 2-(2-Chloroethyl)pyridine and its derivatives. These studies provide a foundational understanding of the molecule's geometry, stability, and electronic landscape.
Computational studies on related pyridine (B92270) derivatives and metal complexes of this compound reveal key structural and electronic features. For instance, the structure of trans-bis[this compound]palladium chloride has been characterized using computational methods, which confirmed an equilibrium between two isomers of the trans structure in a CD3CN solution. acs.orgnih.govacs.org
The electronic properties of pyridine derivatives are significantly influenced by the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is associated with the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting character. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability, chemical reactivity, and polarizability. researchgate.net A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability. researchgate.net
Theoretical calculations determine various global reactivity descriptors from the HOMO and LUMO energies. researchgate.net Molecular electrostatic potential (MEP) maps are also generated to visualize reactive sites, where regions of negative potential (typically colored red) indicate likely sites for electrophilic attack, and positive regions (blue) suggest sites for nucleophilic attack. researchgate.net
| Parameter | Symbol | Formula | Significance |
|---|---|---|---|
| HOMO Energy | EHOMO | - | Electron Donating Ability |
| LUMO Energy | ELUMO | - | Electron Accepting Ability |
| Energy Gap | ΔE | ELUMO - EHOMO | Chemical Reactivity/Stability |
| Ionization Potential | I | -EHOMO | Energy to remove an electron |
| Electron Affinity | A | -ELUMO | Energy released when gaining an electron |
| Electronegativity | χ | (I + A) / 2 | Power to attract electrons |
| Chemical Hardness | η | (I - A) / 2 | Resistance to change in electron distribution |
| Chemical Softness | S | 1 / (2η) | Reciprocal of hardness |
| Electrophilicity Index | ω | (μ2) / (2η) | Propensity to accept electrons |
Data derived from principles described in scientific literature. researchgate.netias.ac.in
Simulation of Reaction Mechanisms and Transition States
Computational simulations are instrumental in elucidating the detailed pathways of chemical reactions involving this compound. Methods such as DFT and ab initio molecular dynamics (AIMD) allow for the mapping of potential energy surfaces, identification of transition states, and calculation of activation energies. uni-halle.de
A significant area of study has been the base-induced β-elimination reaction of this compound. DFT studies have been performed to understand the mechanism and the factors that activate the protons for elimination. researchgate.net The reaction of this compound with the base quinuclidine (B89598) in acetonitrile (B52724) has been investigated computationally, providing insights into the reaction mechanism. acs.orgnih.gov
These studies have also explored how the reactivity of this compound changes upon coordination to a metal center. The β-elimination reaction is significantly activated (by approximately three orders of magnitude) when this compound is coordinated in a trans-bis[this compound]palladium chloride complex compared to the free ligand. acs.orgnih.gov Computational analysis, in conjunction with experimental data like kinetic isotope effects, helps to determine the precise mechanism, such as whether it follows an E2 or E1cb pathway. acs.orgdntb.gov.ua AIMD simulations are particularly useful for exploring the borderline region between different reaction mechanisms in solution. uni-halle.dedntb.gov.ua
Table 2: Comparative Reaction Rates for β-Elimination
| Compound | Reaction Conditions | Second-Order Rate Constant (k) | Citation |
|---|---|---|---|
| This compound (Free) | Induced by Quinuclidine in CH3CN at 25°C | 6.2 x 10-6 M-1 s-1 | acs.orgnih.gov |
| trans-Bis[this compound]palladium chloride | Induced by Quinuclidine in CH3CN at 25°C | 6.5 x 10-3 M-1 s-1 | acs.orgnih.gov |
Prediction of Reactivity and Selectivity in Chemical Transformations
Theoretical models are powerful tools for predicting the reactivity and selectivity of this compound in various chemical transformations. By calculating electronic structure parameters, researchers can forecast how the molecule will behave in different chemical environments.
The nucleophilicity of pyridine derivatives, a key factor in their catalytic activity, has been examined using DFT. ias.ac.in Theoretical methods can establish a quantitative scale of nucleophilicity, which can then be correlated with experimental data to validate the computational model. ias.ac.in For related compounds, linear free energy relationships have been established, linking calculated electronic parameters to experimentally observed reaction rates, which indicates that the formation of a cyclic intermediate can be the rate-controlling step in alkylation reactions. nih.gov
DFT calculations can predict the most likely sites for nucleophilic or electrophilic attack by analyzing the molecule's charge distribution and frontier molecular orbitals. researchgate.net For instance, in nucleophilic aromatic substitution (SNAr) reactions of substituted pyridines, DFT calculations can identify the most electrophilic carbon center, thus predicting the site of substitution. researchgate.net These predictive models have shown high accuracy in forecasting site selectivity for halogenated substrates, making them a valuable tool for planning synthetic routes. researchgate.net The analysis of MEPs and electron localization functions further aids in identifying the molecule's reactive sites. journalskuwait.org
Advanced Characterization Techniques in 2 2 Chloroethyl Pyridine Research
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are fundamental in confirming the identity and purity of 2-(2-chloroethyl)pyridine. Techniques such as Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Fourier-Transform Infrared (FTIR) spectroscopy each provide unique and complementary information about the molecule's structure and behavior.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound and its complexes in solution. Both ¹H and ¹³C NMR are employed to identify the chemical environment of each hydrogen and carbon atom, respectively.
In studies of palladium complexes, such as trans-bis[this compound]palladium chloride, ¹H NMR spectra, recorded on 200 and 400 MHz spectrometers, have been crucial. acs.org The spectra confirmed an equilibrium between two different isomers of the trans structure in a deuterated acetonitrile (B52724) (CD₃CN) solution. nih.govacs.org For the uncomplexed this compound, the triplet signal for the methylene group adjacent to the chlorine atom (CH₂-Cl) appears at approximately 4.00 ppm. acs.org In related pyridine (B92270) derivatives, such as 2-bromo-6-chloromethylpyridine, ¹³C NMR has been reported for the first time, with the chloromethyl carbon signal appearing at 45.7 ppm. mdpi.com
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for monitoring the kinetics of reactions involving this compound, particularly elimination reactions. By tracking the change in absorbance at a specific wavelength over time, researchers can determine reaction rates and mechanisms.
A notable application is the study of the β-elimination reaction from this compound and its palladium complexes induced by a base like quinuclidine (B89598) in acetonitrile. nih.govacs.org The formation of the product, 2-vinylpyridine (B74390), is monitored by UV spectroscopy at a wavelength of 278 nm. acs.org For the palladium complex, the reaction kinetics were followed spectrophotometrically, yielding a second-order rate constant (kQ) of 6.5 x 10⁻³ M⁻¹ s⁻¹. nih.govacs.org In contrast, the rate constant for the free ligand was significantly lower. nih.govacs.org Furthermore, UV spectroscopy at λ = 295 nm was used to demonstrate a primary kinetic isotope effect when using a deuterated version of the ligand, providing deeper insight into the reaction mechanism. nih.govacs.org The technique can also be used to distinguish between different species in solution, such as pyridinium ions and pyridine coordinated to Lewis acid sites, by observing shifts in their characteristic absorption bands. researchgate.net
Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its derivatives, FTIR is essential for confirming the presence of key structural features.
The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its chemical bonds. spectrabase.com In the synthesis of related compounds like 2-bromo-6-chloromethylpyridine, FTIR spectroscopy is used to verify the successful conversion of starting materials and the formation of the desired product. mdpi.com Analysis of similar molecules, such as 2-amino-5-chloropyridine, involves recording spectra in the 4000-400 cm⁻¹ range to observe vibrations like C-H out-of-plane bending and ring-breathing modes. researchgate.net These spectra, often recorded using a KBr pellet technique, allow for the assignment of all fundamental frequencies, which are then compared with those of similar known molecules. orientjchem.org
X-ray Diffraction Crystallography for Solid-State Structure Determination
X-ray Diffraction (XRD) crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been applied to this compound and its metal complexes to understand their conformation and intermolecular interactions in the solid state.
The crystal structure of 2-(chloromethyl)pyridine (B1213738), a closely related compound, was determined to be monoclinic with a P2₁/c space group. researchgate.net For complexes, such as trans-bis[this compound]palladium chloride, X-ray analysis has been instrumental in confirming the trans isomeric structure with respect to the palladium center. acs.orgnih.govacs.org The analysis provides detailed geometric parameters, including bond lengths and angles. For instance, in one such palladium complex, the Pd-N bond length was found to be 2.029 Å and the Pd-Cl bond length was 2.298 Å. acs.org These structural details are crucial for understanding the reactivity of the compound, as seen in studies of elimination reactions where the solid-state structure provides a basis for interpreting solution-state behavior. nih.govacs.org
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. It is routinely used in the characterization of this compound and its reaction products.
The exact mass of this compound is 141.034527 g/mol , which can be precisely confirmed by high-resolution mass spectrometry. spectrabase.comnih.gov Gas chromatography coupled with mass spectrometry (GC-MS) is a common method for analyzing this compound. spectrabase.comnih.gov The mass spectrum of this compound shows a molecular ion peak and various fragment ions. In the study of related substituted 2-chloro-pyridones, a key fragmentation pathway involves the loss of HCl from the molecular ion to form a stable bicyclic ion. jcsp.org.pk This tendency to lose HCl is a significant feature of its fragmentation. jcsp.org.pk Analysis of other derivatives, like 2-bromo-6-chloromethylpyridine, reveals characteristic isotopic patterns for bromine and distinct fragments corresponding to the loss of different parts of the molecule, aiding in structural confirmation. mdpi.com
Medicinal Chemistry and Biological Activity of 2 2 Chloroethyl Pyridine Derivatives
Design and Synthesis of Bioactive Analogues
The synthesis of novel bioactive compounds often begins with a versatile starting material. 2-(2-Chloroethyl)pyridine and its isomers, such as 2-(chloromethyl)pyridine (B1213738), serve as key intermediates in the generation of diverse chemical libraries for biological screening. amazonaws.comgoogle.com
Pyridine-Based Prodrugs and Precursors
This compound and its related structures are valuable precursors for more complex molecules and potential prodrugs. The reactivity of the chloroethyl group allows for its displacement by various nucleophiles, enabling the attachment of the pyridine (B92270) moiety to other pharmacophores or carrier molecules. wikipedia.org For instance, 2-chloropyridine is a starting material for the antihistamine pheniramine and the antiarrhythmic disopyramide. amazonaws.comwikipedia.org
The synthesis of nitrosourea derivatives of pyridine and piperidine has been explored to develop potential anticancer agents. nih.gov One such compound, N'-(1-Benzyl-4-piperidinyl)-N-(2-chloroethyl)-N-nitosourea hydrogen maleate, demonstrated significant activity against leukemia and brain tumor models. nih.gov Similarly, alkylating glucocorticoids have been synthesized from triamcinolone acetonide and cortisol by reacting the C-21 hydroxyl group with di-2-chloroethylamine, showcasing the utility of the chloroethyl functional group in creating targeted agents. nih.gov
Furthermore, 2-(chloromethyl)pyridine hydrochloride has been used as a reagent in the synthesis of gadolinium (III) complexes, which function as magnetic resonance imaging (MRI) contrast agents. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Studies have also focused on synthesizing novel bioactive compounds from 2-chloro-5-(chloromethyl)pyridine, leading to hydrazone compounds with potential antimicrobial and anti-malarial effects. asianpubs.orgresearchgate.netconsensus.app
Structure-Activity Relationship (SAR) Studies for Biological Targets
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For pyridine derivatives, SAR studies have revealed key insights into the chemical modifications that enhance their therapeutic potential. mdpi.com
Analysis of various pyridine derivatives has shown that the nature and position of substituents significantly influence their bioactivity. For example, in a series of compounds evaluated for antiproliferative activity, the presence of a methyl group on an attached aromatic ring resulted in a lower IC₅₀ value (higher potency) compared to derivatives with chlorine or hydrogen at the same position. mdpi.com Conversely, increasing the size of derivatives by adding carbon rings can sometimes lead to higher IC₅₀ values (lower potency). mdpi.com However, the addition of specific groups like cyano, methoxy, or halogens to larger structures can decrease the IC₅₀, enhancing activity. mdpi.com
In the development of nitrosourea derivatives, SAR studies indicated that the N-benzyl group in both 3-piperidinyl- and 4-piperidinylnitrosoureas was important for activity, as its replacement led to less active compounds. nih.gov For pyrido[2,3-d]pyrimidine derivatives, SAR analysis revealed that electron-releasing groups tended to exhibit better oedema inhibitory effects than those with electron-withdrawing groups. rsc.org
| Derivative Type | Key SAR Finding | Biological Activity | Reference |
| Substituted Pyridines | A methyl group on an aromatic ring substituent showed a lower IC₅₀ than Cl or H. | Antiproliferative | mdpi.com |
| Substituted Pyridines | Adding rings and groups like CN, OMe, F, Cl, Br to larger derivatives decreased IC₅₀ values. | Antiproliferative | mdpi.com |
| Piperidinylnitrosoureas | Replacement of the N-benzyl group resulted in less active compounds. | Anticancer | nih.gov |
| Pyrido[2,3-d]pyrimidines | Electron-releasing groups showed better inhibitory effects than electron-withdrawing groups. | Anti-inflammatory | rsc.org |
Mechanistic Insights into Biological Interactions
The biological effects of this compound derivatives are often rooted in their ability to interact with and modify biological macromolecules.
Alkylating Agent Properties and Interactions with Biological Molecules (e.g., DNA, Proteins)
Derivatives containing a chloroethyl or chloromethyl group, such as this compound, are known alkylating agents. wikipedia.org This reactivity is central to their mechanism of action. The chloromethyl group can form covalent bonds with nucleophilic sites found in essential biological molecules like DNA and proteins. This alkylation can disrupt normal cellular processes. For instance, the alkylation of DNA can interfere with its replication and transcription, ultimately leading to cell death. researchgate.net
The interaction of these compounds with nucleic acids can cause the formation of nonfunctional adducts and interstrand crosslinks, resulting in significant DNA damage. researchgate.net This DNA damage can, in turn, trigger various cellular responses, including the activation of signaling pathways that lead to inflammation or apoptosis. researchgate.netnih.gov The ability of pyridinium compounds to interact with biological molecules like DNA and proteins makes them candidates for investigation in medicinal chemistry. ontosight.ai
Enzyme Inhibition Studies of Derived Compounds
The pyridine nucleus is a key feature in many enzyme inhibitors. Derivatives of this compound have been developed and studied as inhibitors of various enzymes.
For example, 2-chloro-4-(chloromethyl)pyridine has been identified as an inhibitor of lipoxygenase, an enzyme involved in the inflammatory pathway. biosynth.com Other research has focused on developing 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of human neutrophil elastase, a protease implicated in respiratory diseases. nih.gov Furthermore, certain pyridine derivatives have been designed as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in pain and inflammation. rsc.orggoogle.com The development of such specific enzyme inhibitors highlights the versatility of the pyridine scaffold in drug design. mdpi.com
| Derivative Class | Target Enzyme | Potential Therapeutic Area | Reference |
| 2-Chloro-4-(chloromethyl)pyridine | Lipoxygenase | Inflammation | biosynth.com |
| 1H-Pyrrolo[2,3-b]pyridines | Human Neutrophil Elastase | Respiratory Disease | nih.gov |
| Substituted Pyridines | Cyclooxygenase-2 (COX-2) | Pain, Inflammation | rsc.orggoogle.com |
| Pyrido[2,3-d]pyrimidines | PIM-1 Kinase | Cancer | nih.gov |
Development of Derivatives with Specific Biological Activities
The chemical versatility of this compound allows for the creation of derivatives with a wide spectrum of biological activities, targeting various diseases.
Researchers have synthesized novel compounds from 2-chloro-5-(chloromethyl)pyridine that have shown promising antimicrobial and anti-malarial effects in preliminary tests. asianpubs.orgresearchgate.netconsensus.app The synthesis of hybrid bis-(imidazole/benzimidazole)-pyridine derivatives has also yielded compounds with significant antifungal activity against both human and plant pathogens. mdpi.com
In the realm of oncology, nitrosourea derivatives of pyridine have been evaluated as potential anticancer agents, showing activity in leukemia and brain tumor models. nih.gov Other pyrido[2,3-d]pyrimidine derivatives have exhibited potent cytotoxicity against cancer cell lines through the inhibition of PIM-1 kinase. nih.gov
Beyond antimicrobial and anticancer applications, pyridine derivatives have been investigated for their anti-inflammatory and analgesic properties. ontosight.ai The structural similarity of many pyridine derivatives to other bioactive compounds suggests a broad potential for therapeutic applications. ontosight.ai The development of these varied derivatives underscores the importance of the this compound scaffold as a starting point for discovering new and effective medicines.
Antimicrobial and Antimalarial Agents
The pyridine nucleus is a fundamental scaffold in the development of various antimicrobial and antimalarial agents. researchgate.net Derivatives of this compound and related structures have been synthesized and evaluated for their efficacy against a range of pathogens, including bacteria, fungi, and the Plasmodium parasite responsible for malaria.
The synthesis of novel antimicrobial agents often involves the reaction of a pyridine derivative with other heterocyclic systems. For instance, 2-[4-(substituted benzothiazol-2-yl)aminosulfonyl]anilino-3-(piperazinocarbonyl)pyridine derivatives have been synthesized from 2-chloropyridine-3-carboxylic acid and screened for their antimicrobial activity, showing considerable antibacterial properties. researchgate.net Similarly, the reaction of 2-chloromethyl derivatives of pyridothienopyrimidine with amines has been shown to enhance antibacterial activity. nih.gov Specifically, the 2-morpholinomethyl derivative demonstrated potent activity against several bacterial strains, with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 16 μg/mL. nih.gov Another study reported the synthesis of piperazine derivatives from the cyclization of an aniline intermediate with bis(2-chloroethyl)amine hydrochloride, with the resulting compounds showing significant antimicrobial and antifungal properties. acgpubs.org
In the realm of antimalarial research, pyridine derivatives have shown promise. The drug pyronaridine, synthesized from pyridine, has been identified as a potent agent against the erythrocytic stage of malaria parasites and does not exhibit cross-resistance with chloroquine. nih.gov Research into hybrid molecules has also been a fruitful area. New pyridine-quinoline hybrid molecules have been synthesized and evaluated for their antimalarial activity against chloroquine-susceptible strains of Plasmodium falciparum. researchgate.net Furthermore, a series of 2-(2-hydrazinyl)thiazole derivatives were synthesized, and compounds incorporating a pyridin-2-yl moiety, such as ethyl-4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole-5-carboxylate and 1-{4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazol-5-yl}ethan-1-one, displayed significant antimalarial activity with IC50 values of 0.725 μM and 0.648 μM, respectively. nih.gov
| Compound | Target Organism | Activity | Reference |
|---|---|---|---|
| 2-Morpholinomethyl pyridothienopyrimidine derivative | Various bacteria | MIC: 8-16 μg/mL | nih.gov |
| 7,9-Dimethyl-2-chloromethyl pyridothienopyrimidine | B. cereus | MIC: 4 μg/mL | nih.gov |
| Ethyl-4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole-5-carboxylate | P. falciparum (NF54) | IC50: 0.725 μM | nih.gov |
| 1-{4-Methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazol-5-yl}ethan-1-one | P. falciparum (NF54) | IC50: 0.648 μM | nih.gov |
Analgesic and Anti-inflammatory Compound Classes
Derivatives of pyridine have been investigated for their potential as analgesic and anti-inflammatory agents. nih.gov The anti-inflammatory effects of some pyridine-4-one derivatives are thought to be related to their iron-chelating properties, as key enzymes in the inflammation pathway, cyclooxygenase (COX) and lipoxygenase, are heme-dependent. mui.ac.ir
Studies on new 3-hydroxy-pyridine-4-one derivatives have demonstrated significant anti-inflammatory activity in both carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. mui.ac.irnih.gov In one study, a compound with a benzyl group substitution on the pyridine ring showed the greatest potency. mui.ac.ir Another research effort focused on the synthesis of new heterocyclic compounds incorporating pyridine, pyran, and/or pyrazole moieties as potential COX-2 inhibitors. mdpi.com The majority of these synthesized compounds exhibited significant anti-inflammatory activity in vitro. mdpi.com
Furthermore, 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have been evaluated for their COX-1 and COX-2 inhibitory activity. nih.gov One compound from this series, compound 3f, showed a 2-fold selectivity for COX-2, with IC50 values of 9.2 and 21.8 µmol/L against COX-2 and COX-1, respectively. nih.gov Molecular docking studies suggested a binding mode similar to that of celecoxib in the active site of the COX-2 enzyme. nih.gov Thiazole-based hydrazide derivatives linked to a pyridine moiety have also been synthesized and tested for their in vitro anti-inflammatory activity, with some compounds showing promising results. acs.org
| Compound Class/Derivative | Assay | Key Finding | Reference |
|---|---|---|---|
| 3-Hydroxy-pyridine-4-one derivatives | Carrageenan-induced paw edema (rat), Croton oil-induced ear edema (mouse) | Significant anti-inflammatory activity observed. | mui.ac.irnih.gov |
| Compound 3f (a 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivative) | COX-1 and COX-2 inhibition assay | IC50 (COX-2): 9.2 µmol/L, IC50 (COX-1): 21.8 µmol/L. | nih.gov |
| Pyridine-containing thiazole-based hydrazides | In vitro protein denaturation inhibition | Showed anti-inflammatory activity. | acs.org |
Antineoplastic Activity of Pyridine Analogues
The pyridine scaffold is a constituent of numerous compounds investigated for their anticancer properties. nih.govresearchgate.netijpsonline.com These derivatives exert their effects through various mechanisms, including the disruption of cell migration, inhibition of tubulin polymerization, and induction of apoptosis. researchgate.netchemijournal.com
Research into chalcone pyridine analogues has identified compounds that act as anti-tubulin agents. chemijournal.com One such compound effectively inhibited tubulin polymerization by binding to the colchicine site of tubulin and induced cell cycle arrest at the G2/M phase. chemijournal.com Another area of investigation involves pyridine analogues that target G-Quadruplexes. chemijournal.com The anticancer activity of N- and C-substituted pyrrole and pyridine-based scaffolds has been demonstrated against a variety of cancer cell lines, including MCF-7 (breast), A549 (lung), and HepG2 (liver). nih.gov
Specific pyridine derivatives have shown notable potency. A thiophene-containing pyridine derivative emerged as particularly potent against the MDAMB-231 breast cancer cell line. chemijournal.com In a series of thiadiazolo pyridine derivatives, one compound was identified as a lead molecule against the HepG2 cell line. chemijournal.com Nitrosourea derivatives carrying a piperidine or pyridine ring have also been synthesized and evaluated for anticancer activity. nih.gov N'-(1-Benzyl-4-piperidinyl)-N-(2-chloroethyl)-N-nitrosourea hydrogen maleate, in particular, showed good activity against intracranial L1210 leukemia. nih.gov Furthermore, 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have demonstrated moderate cytotoxic activity against cell lines such as MCF-7, MDA-MB-468, and K562, with K562 being the most sensitive. nih.gov
| Compound/Derivative Class | Cancer Cell Line | Activity/Finding | Reference |
|---|---|---|---|
| Chalcone pyridine analogue (Compound 71) | - | Inhibits tubulin polymerization. | chemijournal.com |
| Thiophene-containing pyridine derivative (Compound 70) | MDAMB-231 (Breast) | Potent activity. | chemijournal.com |
| Thiadiazolo pyridine derivative (Compound 60) | HepG2 (Liver) | Lead molecule. | chemijournal.com |
| N'-(1-Benzyl-4-piperidinyl)-N-(2-chloroethyl)-N-nitrosourea hydrogen maleate | L1210 leukemia | Good activity. | nih.gov |
| 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives | K562 (Leukemia) | Most sensitive among tested lines. | nih.gov |
Q & A
Q. What are the recommended synthetic routes for 2-(2-Chloroethyl)pyridine, and how do reaction conditions influence yield?
this compound can be synthesized via nucleophilic substitution reactions, where pyridine derivatives react with chloroethylating agents. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity by stabilizing intermediates .
- Temperature control : Reactions typically proceed at 60–80°C to balance reaction rate and byproduct formation .
- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yields in biphasic systems .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) is effective for isolating the product .
Q. How can structural characterization of this compound be optimized?
- NMR analysis : H NMR signals for the chloromethyl group (δ 3.6–4.1 ppm) and pyridine protons (δ 7.2–8.5 ppm) confirm substitution patterns .
- Mass spectrometry : ESI-MS in positive ion mode typically shows [M+H] peaks at m/z 157.5 (CHClN) .
- Elemental analysis : Match experimental C, H, N percentages with theoretical values (±0.3% tolerance) .
Advanced Research Questions
Q. How do electronic effects of the pyridine ring influence the reactivity of this compound in cross-coupling reactions?
The electron-deficient pyridine ring directs electrophilic substitution to the para position. For Suzuki-Miyaura couplings:
- Catalyst choice : Pd(PPh) outperforms Pd(OAc) in aryl boronic acid couplings due to better stabilization of intermediates .
- Steric hindrance : Bulky substituents on the pyridine ring reduce coupling efficiency by ~40%, as shown in comparative kinetic studies .
- Contradiction note : Some studies report unexpected meta substitution (<5% yield) under high-temperature conditions, suggesting radical intermediates .
Q. What strategies mitigate data discrepancies in quantifying this compound’s cytotoxicity?
Discrepancies arise from assay interference (e.g., chloride ions in MTT assays) or variable cell-line sensitivity:
- Control experiments : Pre-treat cells with N-acetylcysteine to confirm ROS-mediated toxicity .
- Normalization : Use lactate dehydrogenase (LDH) release alongside ATP assays to distinguish membrane damage from metabolic inhibition .
- Dose-response validation : IC values should be replicated across ≥3 independent experiments with error margins <15% .
Q. How can computational modeling predict the regioselectivity of this compound in nucleophilic substitutions?
- DFT calculations : B3LYP/6-31G(d) models show the C-2 chloroethyl group has a 12–15 kcal/mol lower activation barrier for SN2 reactions compared to C-3/C-4 positions .
- Solvent effects : PCM models indicate polar solvents reduce transition-state energy by stabilizing partial charges .
- Validation : Match computed Fukui indices with experimental product distributions (R > 0.89 in validated cases) .
Methodological Challenges
Q. What precautions are critical when handling this compound due to its hazardous byproducts?
- Ventilation : Use fume hoods with ≥100 ft/min face velocity to prevent exposure to volatile chlorinated intermediates (e.g., chloroacetaldehyde) .
- Personal protective equipment (PPE) : Nitrile gloves (≥8 mil thickness) and ANSI-approved goggles are mandatory .
- Waste disposal : Neutralize residual compound with 10% sodium bicarbonate before aqueous disposal .
Q. How can researchers resolve conflicting reports on the compound’s stability under acidic conditions?
- pH-dependent degradation studies : At pH < 3, hydrolysis to pyridine-2-ethanol occurs within 2 hours (t = 45 min), confirmed by LC-MS .
- Stabilizers : Adding 1 mM EDTA inhibits metal-catalyzed degradation, extending shelf life to 6 months at 4°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
